molecular formula C10H10BNO3 B14001482 5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B14001482
M. Wt: 203.00 g/mol
InChI Key: BWIHFHUEPPFYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol with phosgene or a similar isocyanate source . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Properties

Molecular Formula

C10H10BNO3

Molecular Weight

203.00 g/mol

IUPAC Name

1-hydroxy-5-isocyanato-3,3-dimethyl-2,1-benzoxaborole

InChI

InChI=1S/C10H10BNO3/c1-10(2)8-5-7(12-6-13)3-4-9(8)11(14)15-10/h3-5,14H,1-2H3

InChI Key

BWIHFHUEPPFYGC-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=C(C=C2)N=C=O)C(O1)(C)C)O

Origin of Product

United States

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